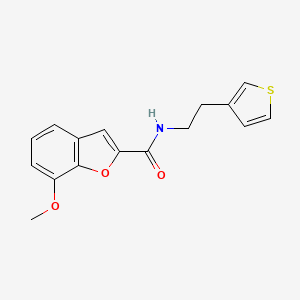

7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a type of heterocyclic compound . The compound also includes a thiophene ring, another type of heterocyclic compound . Thiophene-based analogs have been shown to have a variety of biological effects .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring and a thiophene ring . The benzofuran ring is a type of heterocyclic compound, which is a ring structure containing atoms of at least two different elements . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Scientific Research Applications

Neuroprotective and Antioxidant Effects

One notable application of derivatives of 7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is in neuroprotection and antioxidant activity. A study synthesized a series of novel derivatives and evaluated their neuroprotective and antioxidant activities. Among these, certain compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, with one derivative exhibiting potent neuroprotective action almost comparable to that of memantine, a known NMDA antagonist. This suggests the potential of these derivatives in neuroprotection against excitotoxic damage and their antioxidant properties (Cho et al., 2015).

Anti-Inflammatory and Analgesic Agents

Another study focused on synthesizing novel compounds derived from benzofuran, including derivatives of this compound, to evaluate their anti-inflammatory and analgesic properties. The compounds were tested as cyclooxygenase-1 and -2 (COX-1/COX-2) inhibitors and showed analgesic and anti-inflammatory activities, with some having high inhibitory activity on COX-2 selectivity. This indicates their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds related to this compound have shown antimicrobial activities. A study involving thiophene-3-carboxamide derivatives, which share a similar structural motif, demonstrated antibacterial and antifungal activities. These findings suggest the potential of benzofuran derivatives in antimicrobial applications (Vasu et al., 2005).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, which can be structurally related to the compound of interest, have been synthesized and shown to possess molluscicidal properties. This indicates potential applications in controlling mollusk populations that are intermediate hosts for diseases such as schistosomiasis (El-bayouki & Basyouni, 1988).

Anti-proliferative Activity and Tumor Cell Selectivity

A class of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, related in structure to this compound, demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds preferentially inhibited the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells, indicating their potential as selective anticancer agents (Thomas et al., 2017).

Mechanism of Action

Target of Action

The compound “7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets due to their versatile synthetic applicability . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed pharmacological effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

Given the broad range of pharmacological properties exhibited by thiophene derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

7-methoxy-N-(2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-19-13-4-2-3-12-9-14(20-15(12)13)16(18)17-7-5-11-6-8-21-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRXIVOZWNFBCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407315.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B2407319.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)

![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)

![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)